molecular formula C19H23N3O3S B2695546 N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899945-19-8

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2695546
CAS RN: 899945-19-8
M. Wt: 373.47
InChI Key: KCZDDSOYYPUQOZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), a protein that plays a critical role in the immune system.

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Compounds

A study by Faheem (2018) explored the computational and pharmacological potential of novel heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research demonstrates the broad scope of applications for heterocyclic compounds in drug discovery and pharmacology, underscoring the importance of structural diversity in medicinal chemistry (Faheem, 2018).

Synthesis and Antimicrobial Evaluation of Novel Compounds

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. The versatility of the synthetic routes and the promising antimicrobial results highlight the potential of these compounds in addressing the need for new antimicrobials amid rising antibiotic resistance (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Glutaminase Inhibitors for Cancer Therapy

Shukla et al. (2012) investigated BPTES analogs as glutaminase inhibitors, showcasing the development of more potent inhibitors with improved drug-like properties for cancer therapy. This study exemplifies the application of chemical synthesis in developing therapeutic agents targeting specific enzymes in cancer cells (Shukla et al., 2012).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) reported on the chemoselective acetylation of 2-aminophenol using immobilized lipase, a process optimization study for the synthesis of antimalarial drug intermediates. This research highlights the importance of selective reactions in the efficient synthesis of drug molecules (Magadum & Yadav, 2018).

properties

IUPAC Name

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-16-9-7-15(8-10-16)22-12-11-20-18(19(22)24)26-13-17(23)21-14-5-3-4-6-14/h7-12,14H,2-6,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDDSOYYPUQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323655
Record name N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

899945-19-8
Record name N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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